molecular formula C14H10F2O2 B7860496 4-(2,5-Difluorobenzyloxy)benzaldehyde

4-(2,5-Difluorobenzyloxy)benzaldehyde

Cat. No. B7860496
M. Wt: 248.22 g/mol
InChI Key: LWZGPWVOCWQMAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,5-Difluorobenzyloxy)benzaldehyde is a useful research compound. Its molecular formula is C14H10F2O2 and its molecular weight is 248.22 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Material Science Applications :

    • The synthesis of highly fluorescent phenylene vinylene containing perfluorocyclobutyl (PFCB) aromatic ether polymers utilized 4-(Trifluorovinyloxy)benzaldehyde, a related compound, demonstrating applications in polymer and material science due to its thermal stability and fluorescence properties (Neilson, Budy, Ballato, & Smith, 2008).
  • Organic Synthesis and Protecting Groups :

    • A study on the regioselective protection of the 4-hydroxyl group of 3,4-dihydroxy-benzaldehyde explored various protecting groups, highlighting the versatility of similar benzaldehyde derivatives in organic synthesis (Plourde & Spaetzel, 2002).
  • Solid Phase Organic Synthesis :

    • Electron-rich benzaldehyde derivatives, like 4-hydroxybenzaldehyde, have been investigated for use as linkers in solid phase organic synthesis, indicating the potential of related compounds in the synthesis of complex organic molecules (Swayze, 1997).
  • Catalysis and Chemical Reactions :

    • Studies on the reaction mechanisms and stereoselectivities of benzaldehyde with other reactants in the presence of catalysts like N-heterocyclic carbene show the role of benzaldehyde derivatives in understanding and designing catalytic processes (Li, Zhang, & Li, 2020).
  • Enzymatic Reactions and Flavoring Production :

    • Research on the enzymatic production of benzaldehyde from L-phenylalanine, using modified enzymes, points to the role of benzaldehyde derivatives in producing flavorings and fragrances (Takakura, Ono, Danjo, & Nozaki, 2022).
  • Photocatalytic Oxidation :

properties

IUPAC Name

4-[(2,5-difluorophenyl)methoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O2/c15-12-3-6-14(16)11(7-12)9-18-13-4-1-10(8-17)2-5-13/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWZGPWVOCWQMAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)OCC2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.